2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
CAS No.: 1016860-91-5
Cat. No.: VC11651688
Molecular Formula: C10H9N3OS
Molecular Weight: 219.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016860-91-5 |
|---|---|
| Molecular Formula | C10H9N3OS |
| Molecular Weight | 219.27 g/mol |
| IUPAC Name | 2-(1-oxophthalazin-2-yl)ethanethioamide |
| Standard InChI | InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
| Standard InChI Key | FKUQQTYKBFFCON-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
2-(1-Oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide is systematically named 2-(1-oxophthalazin-2(1H)-yl)ethanethioamide under IUPAC nomenclature . Its identifiers and properties are summarized in Table 1.
Table 1: Key Identifiers and Physical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 1016860-91-5 | |
| Molecular Formula | ||
| Molecular Weight | 219.27 g/mol | |
| SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N | |
| InChI Key | FKUQQTYKBFFCON-UHFFFAOYSA-N | |
| Appearance | Powder |
Structural Features
The molecule comprises a phthalazinone ring (a bicyclic structure with a ketone group at position 1) linked to an ethanethioamide group (–CH₂–C(=S)–NH₂). The phthalazinone moiety contributes aromaticity and hydrogen-bonding capacity, while the thioamide group introduces sulfur-based nucleophilicity and metal-chelating potential . Computational depictions of its 2D and 3D structures are accessible via PubChem .
Synthesis and Analytical Data
Analytical Characterization
Key spectral data for structural confirmation include:
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Mass Spectrometry: A molecular ion peak at m/z 219.27 corresponding to .
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NMR Spectroscopy: Anticipated signals include aromatic protons (δ 7.5–8.5 ppm) and thioamide-specific shifts (δ 2.5–3.5 ppm for –CH₂–C(=S)–NH₂) .
Biological Activities and Mechanisms
Antimicrobial and Anticancer Activity
Phthalazinone derivatives are known to inhibit microbial growth by targeting DNA gyrase and topoisomerase IV. Thioamides, conversely, disrupt metalloenzyme function through chelation . Synergistic effects of these moieties could enhance bioactivity, though empirical validation is pending.
Applications in Drug Discovery
Lead Optimization
The compound’s dual pharmacophores position it as a candidate for:
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Antioxidant Therapies: Mitigating oxidative stress in neurodegenerative diseases .
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Antimicrobial Agents: Combating resistant pathogens via novel mechanisms.
Structure-Activity Relationship (SAR) Studies
Modifications to the phthalazinone ring (e.g., halogenation) or thioamide group (e.g., alkylation) could refine potency and selectivity. Computational docking studies are needed to identify target proteins.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Toxicity: Safety data remain unavailable , necessitating preclinical assays.
Research Priorities
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Synthetic Method Development: Streamlining production for high-throughput screening.
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Target Identification: Proteomic studies to elucidate binding partners.
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In Vivo Validation: Assessing efficacy in disease models.
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